molecular formula C19H14OS B8167092 2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene

2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene

Cat. No.: B8167092
M. Wt: 290.4 g/mol
InChI Key: LLGABLXICHHROG-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene (CAS: 2749758-41-4) is a thiophene-based aromatic compound with a molecular formula of C₁₉H₁₄OS and a molecular weight of 290.39 g/mol . Its structure features a thiophene ring substituted at the 2-position with a 3-(benzyloxy)phenyl group and at the 5-position with an ethynyl group.

Properties

IUPAC Name

2-ethynyl-5-(3-phenylmethoxyphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14OS/c1-2-18-11-12-19(21-18)16-9-6-10-17(13-16)20-14-15-7-4-3-5-8-15/h1,3-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGABLXICHHROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted thiophenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features CAS Number
2-(3-(Benzyloxy)phenyl)-5-ethynylthiophene C₁₉H₁₄OS 290.39 Benzyloxy-phenyl, ethynyl 2749758-41-4
2-Ethynyl-5-(3-fluorophenyl)thiophene C₁₂H₇FS 202.25 Fluoro-phenyl, ethynyl 2749397-01-9
2-Ethynyl-5-nitrothiophene C₆H₃NO₂S 153.16 Nitro, ethynyl 74610-87-0
Thiazolidinone-azo derivative (Compound 18) Not Provided Not Provided Azo linkage, thiazolidinone, benzyloxy Not Provided
Benzo[b]thiophene-phosphonium derivative C₃₂H₃₂BrPS 559.55 Phosphonium, benzo[b]thiophene 197379-62-7

2-Ethynyl-5-(3-fluorophenyl)thiophene

  • Structural Differences : Replaces the benzyloxy group with a fluorine atom at the phenyl ring.
  • Electronic Effects : Fluorine is electron-withdrawing, reducing electron density on the thiophene ring compared to the benzyloxy group. This may alter reactivity in cross-coupling reactions.
  • Applications : Fluorinated thiophenes are often used in pharmaceuticals and organic electronics due to enhanced stability and tunable electronic properties .

2-Ethynyl-5-nitrothiophene

  • Structural Differences : Features a nitro group instead of a substituted phenyl ring.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, making the compound more electrophilic. This could increase susceptibility to nucleophilic attack compared to the benzyloxy derivative.
  • Applications : Nitro-substituted thiophenes are precursors in explosives and dyes, though their instability limits use in materials science .

Thiazolidinone-Azo Derivative (Compound 18)

  • Structural Differences: Incorporates a diazenyl (-N=N-) linkage and a thiazolidinone ring.
  • Applications : Reported to exhibit antimicrobial and antioxidant activities, suggesting biomedical relevance .

Benzo[b]thiophene-Phosphonium Derivative

  • Structural Differences : Contains a bulky phosphonium group and a fused benzo[b]thiophene system.
  • Electronic Effects : The phosphonium group introduces a positive charge, increasing solubility in polar solvents.
  • Applications : Charged aromatic systems are used in ionic liquids or catalysis .

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